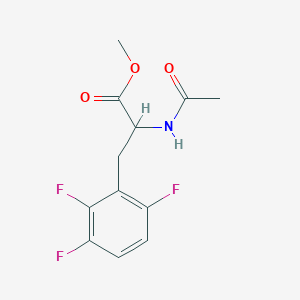

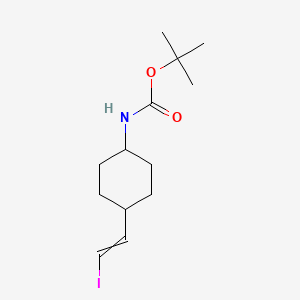

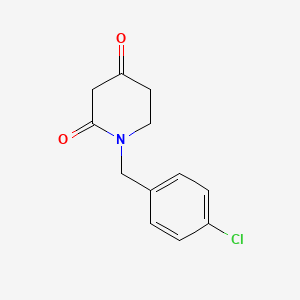

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

Thiazole is a versatile heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

Thiazole compounds can be synthesized through various methods. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of thiazole compounds is characterized by the presence of sulfur and nitrogen atoms in the ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the presence of reactive positions in the ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Drug Discovery and Pharmaceutical Applications

The thiazole ring is a core structure found in many therapeutic agents due to its bioactive properties. Compounds with a thiazole moiety have been associated with a wide range of pharmacological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, and antihypertensive effects . The pyrazole component is also significant in medicinal chemistry, often contributing to the compound’s ability to modulate biological targets. Therefore, “1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine” could be a valuable scaffold for the development of new drugs with potential applications in treating various diseases.

Polymer Chemistry

In polymer science, the incorporation of heterocyclic compounds like thiazoles can enhance the stability and functionality of polymers. The thermal stability and potential for complexation with metals make thiazole derivatives suitable for creating novel polymeric materials with enhanced properties . These materials could find applications in high-performance plastics, coatings, and as components in electronic devices.

Supramolecular Chemistry

The ability of thiazole derivatives to engage in hydrogen bonding and metal coordination makes them suitable for constructing supramolecular architectures. These structures can be used for molecular recognition processes, which are fundamental in designing sensors, catalysts, and drug delivery systems .

Bioconjugation

Thiazole and pyrazole derivatives can serve as linkers in bioconjugation, connecting biomolecules to other entities such as drugs, fluorescent tags, or nanoparticles. This application is crucial in developing targeted therapies, diagnostic tools, and in the field of chemical biology .

Chemical Biology

In chemical biology, “1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine” can be used to study biological systems. Its potential to interact with various enzymes and receptors can help in understanding disease mechanisms and discovering new therapeutic targets .

Fluorescent Imaging

Compounds with thiazole and pyrazole units can exhibit fluorescence, making them useful for imaging applications. They can be used to label biomolecules or cells, allowing for the visualization of biological processes in real-time .

Materials Science

The robustness of the thiazole ring can contribute to the development of new materials with specific mechanical, optical, or electronic properties. These materials could be used in a variety of industries, ranging from electronics to aerospace .

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-thiazol-2-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-6-3-10-11(4-6)5-7-9-1-2-12-7/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTJEFWVTLEVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate](/img/structure/B1405876.png)

![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)

![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)

![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)

![4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide](/img/structure/B1405888.png)

![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)